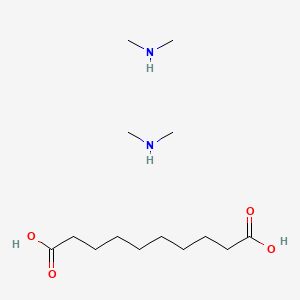
decanedioic acid;N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanedioic acid;N-methylmethanamine is a compound formed by the combination of decanedioic acid and N-methylmethanamine. Decanedioic acid, also known as sebacic acid, is a dicarboxylic acid with the formula C10H18O4. It is commonly used in the production of polymers, plasticizers, and lubricants. N-methylmethanamine, on the other hand, is an organic compound with the formula CH3NHCH3. It is a simple amine that is often used as a building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decanedioic acid;N-methylmethanamine typically involves the reaction of decanedioic acid with N-methylmethanamine under controlled conditions. One common method is to dissolve decanedioic acid in a suitable solvent, such as methanol or ethanol, and then add N-methylmethanamine to the solution. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction. The resulting product is then purified by recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or high-pressure reactors to increase the efficiency and yield of the reaction. The use of catalysts, such as metal salts or enzymes, may also be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Decanedioic acid;N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are usually carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reactions are typically carried out under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Decanedioic acid;N-methylmethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of lubricants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of decanedioic acid;N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of specific products. It can also interact with cellular receptors and signaling pathways, modulating various biological processes.
Vergleich Mit ähnlichen Verbindungen
Decanedioic acid;N-methylmethanamine can be compared with other similar compounds, such as:
Decanedioic acid: While decanedioic acid is a dicarboxylic acid, this compound is a combination of decanedioic acid and N-methylmethanamine, giving it unique properties and applications.
N-methylmethanamine: N-methylmethanamine is a simple amine, whereas this compound is a more complex compound with additional functional groups.
Other dicarboxylic acids: Compounds such as adipic acid and succinic acid are also dicarboxylic acids, but they differ in their carbon chain length and functional groups, leading to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
494212-61-2 |
|---|---|
Molekularformel |
C14H32N2O4 |
Molekulargewicht |
292.41 g/mol |
IUPAC-Name |
decanedioic acid;N-methylmethanamine |
InChI |
InChI=1S/C10H18O4.2C2H7N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;2*1-3-2/h1-8H2,(H,11,12)(H,13,14);2*3H,1-2H3 |
InChI-Schlüssel |
WRPKZAKOJVFJCH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC.CNC.C(CCCCC(=O)O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


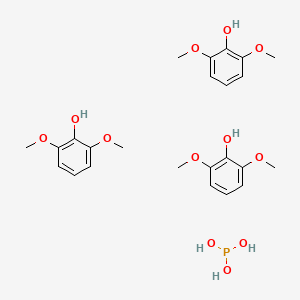
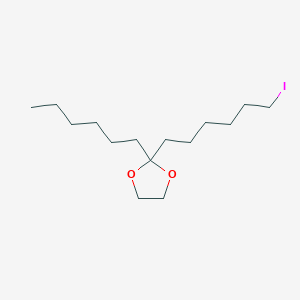
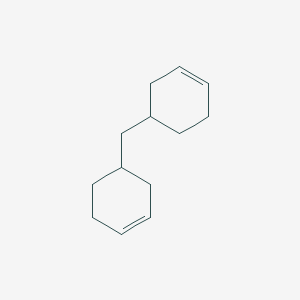
![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)
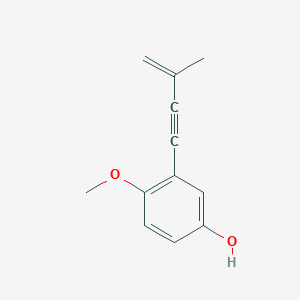
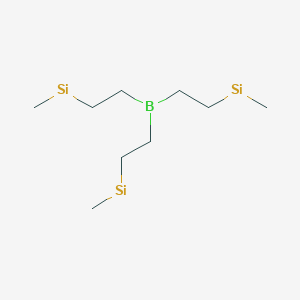
![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)
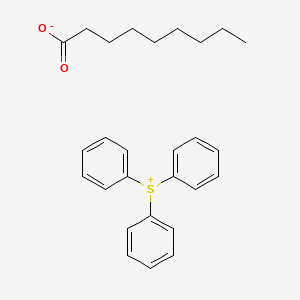
![2-hydroxy-N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14253253.png)
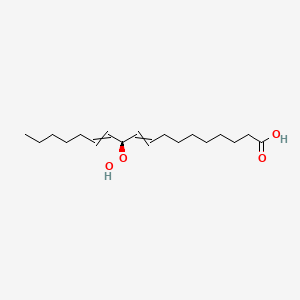
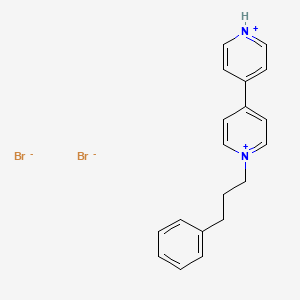
![{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid](/img/structure/B14253260.png)
